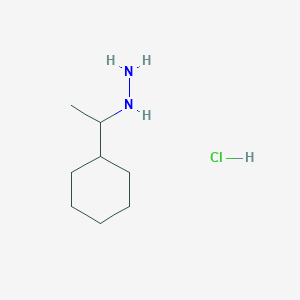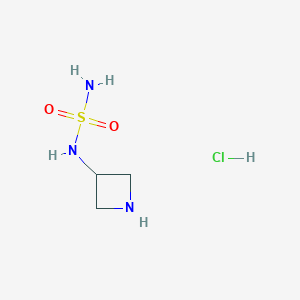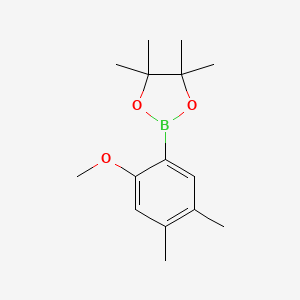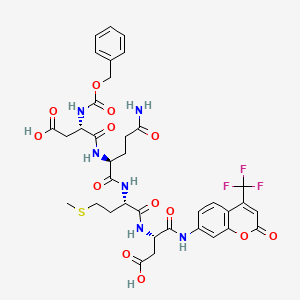
(1-Cyclohexylethyl)hydrazine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Cyclohexylethyl)hydrazine hydrochloride” is represented by the formula C8H19ClN2. The InChI code for this compound is 1S/C8H18N2.2ClH/c1-7(10-9)8-5-3-2-4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H .Physical And Chemical Properties Analysis
“(1-Cyclohexylethyl)hydrazine hydrochloride” has a molecular weight of 178.7 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Antineoplastic Activity
(1-Cyclohexylethyl)hydrazine hydrochloride, as part of a broader class of hydrazine derivatives, has been studied for its potential in synthesizing compounds with antineoplastic (anti-cancer) activity. For example, a series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized and evaluated against various cancer models, showing significant antineoplastic effects against leukemia and solid tumors such as melanoma and lung carcinoma. These compounds, by virtue of their hydrazine component, showed pronounced activity due to their resistance to hydrolysis and susceptibility to protease- and thiol-mediated activation, potentially enhancing their therapeutic index (Shyam et al., 1993).
Metabolic Studies and Identification of Novel Metabolites
Hydrazine derivatives have been the subject of metabolic studies to understand their transformation and effects within biological systems. For instance, the use of 15N-NMR spectroscopy revealed novel insights into the metabolism of hydrazine in rats, identifying several metabolites including acetylhydrazine and diacetylhydrazine, which are crucial for understanding the metabolic pathways and potential toxicological impacts of hydrazine compounds (Preece et al., 1991).
Comparative Toxicology and Metabonomics
Comparative studies have explored the differential toxicity of hydrazine derivatives in various animal models, utilizing metabonomics to understand the biochemical and toxicological effects. Such studies have provided insights into the species-specific responses to hydrazine exposure, with significant implications for safety assessments and therapeutic applications of hydrazine-related compounds (Bollard et al., 2005).
Integrated Multiorgan Effects Analysis
The multiorgan effects of hydrazine toxicity have been examined through integrated metabonomic analysis, assessing the direct biochemical impacts on kidney, liver, and brain tissues. This comprehensive approach helps in elucidating the systemic effects of hydrazines and their potential risks or therapeutic benefits across different organ systems (Garrod et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-cyclohexylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h7-8,10H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWNUKDXEVAXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexylethyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)



![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)

![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)


![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)


![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)
